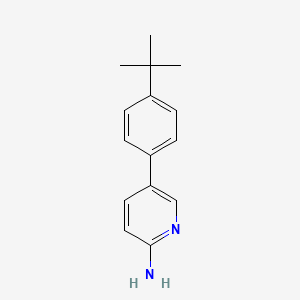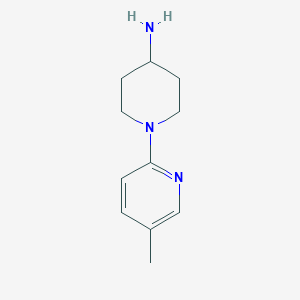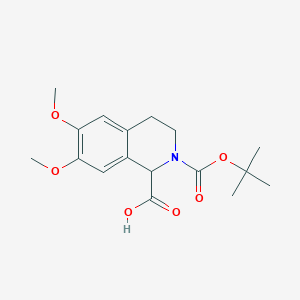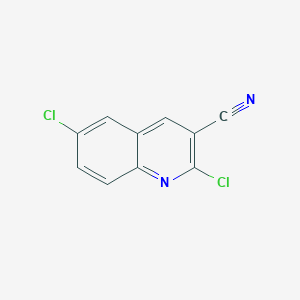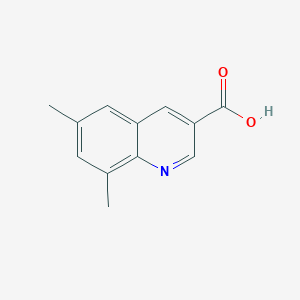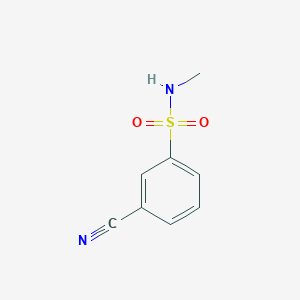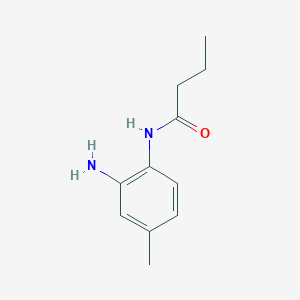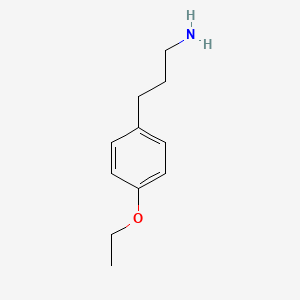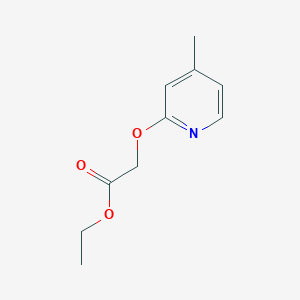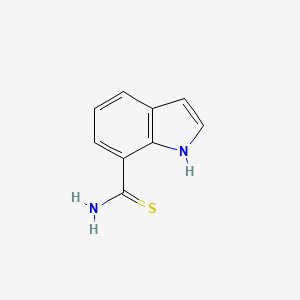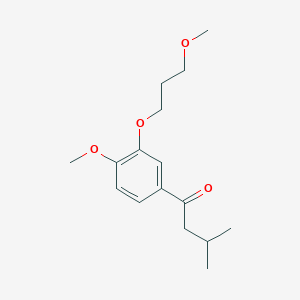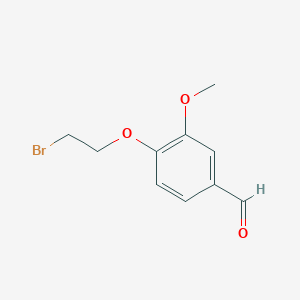
4-(2-溴乙氧基)-3-甲氧基苯甲醛
描述
“4-(2-Bromoethoxy)benzaldehyde” is a chemical compound with the molecular formula C9H9BrO2 . It’s a solid substance with a molecular weight of 229.07 .
Synthesis Analysis
One method to synthesize a similar compound involves refluxing orthophenylenediamine, O-(2-bromoethoxy)benzaldehyde, and triethylamine in absolute ethanol .
Molecular Structure Analysis
The crystal structure of a similar compound, (4-(2-bromoethoxy)-phenyl)(phenyl)methanone, has been studied . The molecular structure of “4-(2-Bromoethoxy)benzaldehyde” is shown in various databases .
Chemical Reactions Analysis
While specific chemical reactions involving “4-(2-Bromoethoxy)-3-methoxybenzaldehyde” are not available, bromoethoxy compounds are generally good leaving groups for nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
“4-(2-Bromoethoxy)benzaldehyde” is a solid substance with a melting point of 61 - 64°C .
科学研究应用
合成和抗氧化活性
- 查耳酮衍生物的合成:已经探索了卤代香兰素衍生物的合成,包括 3-溴-4-羟基-5-甲氧基苯甲醛,并评估了它们的抗氧化活性。这些化合物通过各种化学反应合成,并使用 DPPH 方法进行测试,显示出显着的抗氧化潜力 (Rijal, Haryadi, & Anwar, 2022).
衍生物的合成
- 4-苄氧基-2-甲氧基苯甲醛的合成:该化合物由 3-甲氧基苯酚通过 O-烷基化和 Vilsmeier-Hack 反应合成。该工艺在优化条件下实现了 82.26% 的总收率 (Lu Yong-zhong, 2011).
抗哮喘活性
- 对哮喘反应的影响:从天麻根中提取的酚类化合物,包括 4-羟基-3-甲氧基苯甲醛,显示出显着的抗哮喘活性。发现这些化合物可以抑制豚鼠 IgE 介导的哮喘中的特定气道阻力并减少炎症相关标志物 (Jang, Lee, & Kim, 2010).
结构和光谱表征
- 席夫碱的表征:合成了衍生自苄氧基苯甲醛衍生物(包括 4-羟基-3-甲氧基苯甲醛)的席夫碱化合物并对其进行了表征。正如光谱方法所确定的那样,这些化合物表现出潜在的金属离子结合特性 (Güler, Hayvalı, Dal, & Hökelek, 2012).
分子对接和相互作用研究
- 分子对接研究:对 4-甲氧基苯甲醛的研究探索了它的电子性质和分子对接行为。该研究重点介绍了该化合物对酪氨酸酶(一种与黑色素生成相关的酶)的潜在抑制活性 (Ghalla, Issaoui, Bardak, & Atac, 2018).
安全和危害
属性
IUPAC Name |
4-(2-bromoethoxy)-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6-7H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSWCDPTQADMSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582087 | |
| Record name | 4-(2-Bromoethoxy)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoethoxy)-3-methoxybenzaldehyde | |
CAS RN |
99070-23-2 | |
| Record name | 4-(2-Bromoethoxy)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

